Iodotributylstannane

Catalog No.
S1905077
CAS No.
7342-47-4
M.F
C12H27ISn
M. Wt
417 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodotributylstannane

CAS Number

7342-47-4

Product Name

Iodotributylstannane

IUPAC Name

tributyl(iodo)stannane

Molecular Formula

C12H27ISn

Molecular Weight

417 g/mol

InChI

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

YHHVXVNXTMIXOL-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)(CCCC)I

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)I

Precursor for Organotin Reagents

One of the primary applications of ITBSn is as a precursor for the synthesis of various other organotin reagents. These reagents are widely used in organic chemistry for:

  • C-C Bond Formation Reactions: ITBSn can be readily converted into tributyltin derivatives that act as nucleophiles in Stille coupling reactions. Stille coupling is a powerful tool for the formation of carbon-carbon bonds between various organic fragments [].
  • Functional Group Transformations: ITBSn can be employed for the introduction of the tributylstannyl group (-Sn(C₄H₉)₃), which can be further manipulated to install various functional groups onto organic molecules.

Here are some examples of commonly synthesized organotin reagents from ITBSn:

  • Tributyltin chloride (Sn(C₄H₉)₃Cl)
  • Tributyltin methoxide (Sn(C₄H₉)₃OCH₃)
  • Tributyltin hydride (Sn(C₄H₉)₃H)

These reagents offer distinct advantages in organic synthesis due to their stability, ease of handling, and predictable reactivity patterns.

Radical Initiator

ITBSn can also function as a free radical initiator for polymerization reactions. The tributyltin group acts as a good leaving group upon exposure to light or heat, generating tributyltin radicals (Sn(C₄H₉)₃•). These radicals can initiate the polymerization of various monomers, leading to the formation of polymers with specific properties.

Research on Bioorganotin Chemistry

ITBSn serves as a valuable building block in the synthesis of novel organotin compounds for biological applications. Researchers are exploring the potential of these compounds as:

  • Antimicrobial Agents: Studies have investigated the antimicrobial properties of organotin derivatives derived from ITBSn. These compounds exhibit activity against various bacteria and fungi [].
  • Anticancer Agents: Organotin compounds are being evaluated for their potential to target cancer cells. ITBSn can be used as a starting material for the synthesis of such compounds [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7342-47-4

Dates

Modify: 2023-08-16

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